molecular formula C22H30N2O2S B11325873 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide

Cat. No.: B11325873
M. Wt: 386.6 g/mol
InChI Key: UYOJPGPIQJVSIZ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction with the azepane derivative.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction with 3-propoxybenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The azepane ring may interact with neurotransmitter receptors, while the thiophene ring could modulate electronic properties. The benzamide moiety may facilitate binding to proteins or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide is unique due to its combination of an azepane ring, a thiophene ring, and a benzamide moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3-propoxybenzamide

InChI

InChI=1S/C22H30N2O2S/c1-2-14-26-19-10-7-9-18(16-19)22(25)23-17-20(21-11-8-15-27-21)24-12-5-3-4-6-13-24/h7-11,15-16,20H,2-6,12-14,17H2,1H3,(H,23,25)

InChI Key

UYOJPGPIQJVSIZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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